molecular formula C53H87N5O22 B1244731 Caprazamycin B

Caprazamycin B

Cat. No. B1244731
M. Wt: 1146.3 g/mol
InChI Key: IDKBSYZJTHLMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caprazamycin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

Antibacterial Properties and Biosynthetic Pathway

Caprazamycin B, a liponucleoside antibiotic, has been identified as a potent anti-mycobacterial agent. It belongs to the translocase I inhibitor family and demonstrates significant activity against acid-fast bacteria. The complex structure of Caprazamycin B, derived from 5′-(β-O-aminoribosyl)-glycyluridine with a unique N-methyldiazepanone ring, is crucial for its antibacterial properties. Studies have explored its biosynthetic gene cluster, revealing insights into the biosynthesis of related uridyl-antibiotics. This includes the identification of key enzymes and pathways involved in the production of Caprazamycin B and its derivatives, providing a deeper understanding of the biosynthesis of liponucleoside antibiotics (Kaysser et al., 2009); (Igarashi et al., 2005).

Development of Novel Antiinfective Agents

Caprazamycin B has been the basis for developing new antiinfective medications like CPZEN-45, an antituberculosis agent. This development has been aided by chemical studies on natural products, highlighting the potential of Caprazamycin B derivatives in treating infections and cancer. The synthesis and study of these derivatives have accelerated understanding of their structure-activity relationships, paving the way for more effective antibacterial agents (Watanabe, 2019).

Antibacterial Activity Against Drug-Resistant Bacteria

Research has shown that derivatives of Caprazamycin B, such as carbacaprazamycins and other synthesized analogues, exhibit significant antibacterial activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. These studies demonstrate the potential of Caprazamycin B derivatives in combating drug-resistant bacterial infections, offering a novel approach to address the growing issue of antibiotic resistance (Ichikawa et al., 2015).

Exploration of Novel Antituberculosis Agents

Caprazamycin B and its derivatives have shown promising results in the fight against tuberculosis. Studies have focused on the structure-activity relationship of these compounds, examining various truncated analogs and their impact on antibacterial activity. This research is instrumental in guiding the design of new anti-tuberculosis agents based on the unique antibiotic class of Caprazamycins (Takahashi et al., 2013).

properties

Product Name

Caprazamycin B

Molecular Formula

C53H87N5O22

Molecular Weight

1146.3 g/mol

IUPAC Name

2-[[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid

InChI

InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)

InChI Key

IDKBSYZJTHLMLI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC

synonyms

caprazamycin B
CPZ-B cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caprazamycin B
Reactant of Route 2
Caprazamycin B
Reactant of Route 3
Caprazamycin B
Reactant of Route 4
Caprazamycin B
Reactant of Route 5
Caprazamycin B
Reactant of Route 6
Caprazamycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.